molecular formula C11H6F3NO2 B592030 7-(Trifluoromethyl)quinoline-3-carboxylic acid CAS No. 71082-51-4

7-(Trifluoromethyl)quinoline-3-carboxylic acid

Cat. No.: B592030
CAS No.: 71082-51-4
M. Wt: 241.169
InChI Key: YPYGOIBPYXRZJA-UHFFFAOYSA-N
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Description

7-(Trifluoromethyl)quinoline-3-carboxylic acid is a chemical compound with the molecular formula C11H6F3NO2 and a molecular weight of 241.17 g/mol . It is a quinoline derivative characterized by the presence of a trifluoromethyl group at the 7th position and a carboxylic acid group at the 3rd position of the quinoline ring. This compound is known for its significant applications in various fields, including medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(Trifluoromethyl)quinoline-3-carboxylic acid typically involves the reaction of 3-amino benzotrifluoride with diethyl 2-(ethoxymethylene) malonate, followed by cyclization in diphenylether at elevated temperatures

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar routes as laboratory methods, with optimizations for scale-up, yield, and purity. The use of continuous flow reactors and advanced purification techniques may be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions: 7-(Trifluoromethyl)quinoline-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: Electrophilic substitution reactions can occur at the quinoline ring, particularly at positions 2 and 4.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nitrating agents are employed under acidic or basic conditions.

Major Products:

    Oxidation: Quinoline N-oxides.

    Reduction: Alcohols or aldehydes.

    Substitution: Halogenated or nitrated quinoline derivatives.

Mechanism of Action

The mechanism of action of 7-(Trifluoromethyl)quinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 7-(Trifluoromethyl)quinoline-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These features contribute to its versatility in various chemical reactions and its potential as a pharmacophore in drug design .

Properties

IUPAC Name

7-(trifluoromethyl)quinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6F3NO2/c12-11(13,14)8-2-1-6-3-7(10(16)17)5-15-9(6)4-8/h1-5H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPYGOIBPYXRZJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=NC=C(C=C21)C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70652878
Record name 7-(Trifluoromethyl)quinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70652878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71082-51-4
Record name 7-(Trifluoromethyl)quinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70652878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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